Becocalcidiol

Übersicht

Beschreibung

Becocalcidiol ist ein neuartiges Vitamin-D-Analogon, das hinsichtlich seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Psoriasis, untersucht wurde. Es ist bekannt für seine Fähigkeit, die Proliferation und Differenzierung von Keratinozyten zu modulieren, die den vorherrschenden Zelltyp in der Epidermis darstellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit einem geeigneten Vorläufer wie Ergocalciferol oder Cholecalciferol. Der Prozess umfasst typischerweise die Hydroxylierung und anschließende chemische Modifikationen, um die gewünschte Struktur zu erreichen. Spezifische Reaktionsbedingungen wie Temperatur, pH-Wert und die Verwendung von Katalysatoren werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird sorgfältig gesteuert, um Konsistenz und Qualität zu gewährleisten. Fortschrittliche Techniken wie Chromatographie und Kristallisation werden zur Reinigung des Endprodukts eingesetzt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of becocalcidiol involves multiple steps, starting from a suitable precursor such as ergocalciferol or cholecalciferol. The process typically includes hydroxylation and subsequent chemical modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain consistency and quality. Advanced techniques such as chromatography and crystallization are employed to purify the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Becocalcidiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am this compound-Molekül vorgenommen werden. Diese Produkte sind oft Zwischenprodukte bei der Synthese komplexerer Derivate oder endgültiger therapeutischer Wirkstoffe .

Wissenschaftliche Forschungsanwendungen

Becocalcidiol is a vitamin D analogue being investigated for potential therapeutic applications, particularly in treating psoriasis. It can modulate the proliferation and differentiation of keratinocytes, which are the predominant cell type in the epidermis. this compound interacts with the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the compound modulates the transcription of genes involved in cell proliferation, differentiation, and immune response, leading to antiproliferative activity for keratinocytes and stimulation of epidermal cell differentiation, benefitting psoriasis treatment.

Scientific Research Applications

This compound has uses spanning across chemistry, biology, medicine, and industry:

- Chemistry It serves as a model compound for studying vitamin D analogues.

- Biology this compound is studied for its effects on cellular processes like proliferation and differentiation.

- Medicine It is explored as a treatment for psoriasis and other skin disorders due to its ability to modulate keratinocyte activity.

- Industry this compound has potential applications in developing new therapeutic agents and skincare products.

Clinical Trials and Efficacy

Clinical trials have evaluated the efficacy and safety of this compound ointment in treating plaque-type psoriasis . One study involved 185 subjects with chronic plaque-type psoriasis affecting 2-10% of their body surface area. The participants underwent a multicenter, double-blind, parallel-group, vehicle-controlled, randomized controlled trial. They were given topical applications of either a placebo, this compound 75 microg g(-1) once daily (low dose), or this compound twice daily (high dose) for 8 weeks .

Efficacy was measured using the Physician's Static Global Assessment of Overall Lesion Severity (PGA) score, Psoriasis Symptom Severity (PSS) score, adverse events, and laboratory assessments . The results showed that high-dose this compound was statistically superior to the vehicle. 26% of subjects achieved a PGA score of clear or almost clear . Greater improvement in PSS score was seen with high-dose this compound than with the vehicle, but this result did not quite achieve statistical significance . The therapy was safe and well-tolerated across all groups, with fewer subjects experiencing irritation compared to studies using calcipotriol .

Safety and Tolerability

Wirkmechanismus

The mechanism of action of becocalcidiol involves its interaction with the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, this compound modulates the transcription of genes involved in cell proliferation, differentiation, and immune response. This leads to the antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation, which are beneficial in the treatment of psoriasis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Calcitriol: Ein weiteres Vitamin-D-Analogon, das zur Behandlung von Psoriasis verwendet wird.

Calcipotriol: Ein synthetisches Derivat von Calcitriol mit ähnlichen therapeutischen Anwendungen.

Tacalcitol: Ein Vitamin-D-Analogon, das wegen seiner antiproliferativen Wirkung auf Keratinozyten eingesetzt wird.

Einzigartigkeit von Becocalcidiol

This compound ist einzigartig in seiner Fähigkeit, therapeutische Vorteile zu bieten, ohne Hyperkalzämie zu verursachen, eine häufige Nebenwirkung, die mit anderen Vitamin-D-Analoga verbunden ist. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung von Psoriasis und anderen Hauterkrankungen .

Biologische Aktivität

Becocalcidiol, also known as 1α-hydroxyvitamin D3, is a synthetic analog of vitamin D that exhibits various biological activities, particularly in the context of skin disorders such as psoriasis. It functions primarily by modulating the immune response and influencing cellular processes such as proliferation, differentiation, and apoptosis.

This compound operates through several mechanisms:

- Cell Cycle Regulation : It induces cell cycle arrest in various cancer cell lines by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p27^kip1 and p21^WAF1/CIP1. This action can lead to inhibited proliferation of malignant cells .

- Differentiation Promotion : The compound promotes differentiation in certain cell types. For instance, it has been shown to stimulate the maturation of myeloid leukemia cells into macrophages and enhance epithelial differentiation in keratinocytes .

- Apoptosis Induction : this compound increases the expression of pro-apoptotic factors like BAX while decreasing anti-apoptotic proteins such as BCL2, thereby promoting apoptosis in cancerous cells .

- Immune Modulation : It enhances the expression of antimicrobial peptides (AMPs) such as cathelicidin and β-defensin 2 in various immune cells, contributing to the innate immune response against pathogens .

Clinical Efficacy in Psoriasis

This compound has been extensively studied for its efficacy in treating chronic plaque psoriasis. A meta-analysis encompassing 177 studies with over 34,000 participants demonstrated that vitamin D analogs, including this compound, significantly outperform placebo treatments. The standardized mean difference (SMD) for this compound was reported at -0.67, indicating a notable clinical improvement .

Comparative Efficacy

| Treatment Type | Standardized Mean Difference (SMD) | Study Participants |

|---|---|---|

| This compound (twice daily) | -0.67 (95% CI -1.04 to -0.30) | 119 |

| Paricalcitol (once daily) | -1.66 (95% CI -2.66 to -0.67) | 11 |

| Potent Corticosteroids | SMD -0.89 to -1.56 | Multiple studies |

The findings suggest that while potent corticosteroids are effective, combining vitamin D analogs with corticosteroids yields superior results compared to either treatment alone .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Efficacy : A randomized controlled trial involving patients with moderate to severe psoriasis showed significant improvement in skin lesions after treatment with this compound compared to placebo groups. Patients reported improved quality of life and reduced symptoms .

- Long-term Effects : Longitudinal studies indicate sustained benefits from this compound treatment over extended periods, with minimal side effects observed compared to traditional therapies .

Eigenschaften

Key on ui mechanism of action |

The mechanism of action of becocalcidiol in the treatment of psoriasis is accounted for by an antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation. |

|---|---|

CAS-Nummer |

524067-21-8 |

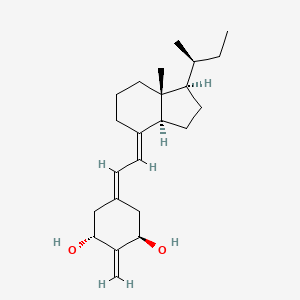

Molekularformel |

C23H36O2 |

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-butan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C23H36O2/c1-5-15(2)19-10-11-20-18(7-6-12-23(19,20)4)9-8-17-13-21(24)16(3)22(25)14-17/h8-9,15,19-22,24-25H,3,5-7,10-14H2,1-2,4H3/b18-9+/t15-,19+,20-,21+,22+,23+/m0/s1 |

InChI-Schlüssel |

QSLUXQQUPXBIHH-YHSKWIAJSA-N |

SMILES |

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

Isomerische SMILES |

CC[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C |

Kanonische SMILES |

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

524067-21-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

QRX-101; DP-006; COL-121; QRX101; DP006; COL121; QRX 101; DP 006; COL 121; Becocalcidiol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.